molecular formula C21H18F3N3O4S B11579106 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide

Cat. No.: B11579106
M. Wt: 465.4 g/mol
InChI Key: LEUNBXLEHDANNR-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide typically involves multiple steps. The starting materials often include 3,4-dimethoxybenzaldehyde, trifluoromethylpyrimidine, and 3-hydroxyaniline. The synthesis process may involve:

    Formation of the Pyrimidine Ring: This step involves the reaction of trifluoromethylpyrimidine with appropriate reagents to form the pyrimidine ring.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Coupling with 3-Hydroxyaniline: The final step involves coupling the intermediate with 3-hydroxyaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used in the synthesis of various derivatives for studying reaction mechanisms and developing new materials.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18F3N3O4S

Molecular Weight

465.4 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C21H18F3N3O4S/c1-30-16-7-6-12(8-17(16)31-2)15-10-18(21(22,23)24)27-20(26-15)32-11-19(29)25-13-4-3-5-14(28)9-13/h3-10,28H,11H2,1-2H3,(H,25,29)

InChI Key

LEUNBXLEHDANNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC(=CC=C3)O)C(F)(F)F)OC

Origin of Product

United States

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